vamorolone

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

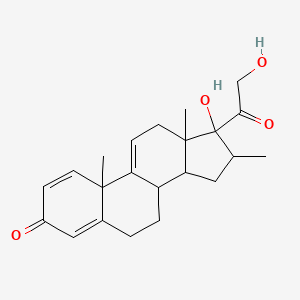

The systematic IUPAC name for this compound is (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one . This nomenclature specifies:

- Stereochemical configuration : Absolute configurations at C8 (S), C10 (S), C13 (S), C14 (S), C16 (R), and C17 (R)

- Functional groups : 3-ketone at C3, 17β-hydroxyl group esterified with glycolic acid

- Skeletal framework : Modified cyclopenta[a]phenanthrene core with methyl groups at C10, C13, and C16

Alternative chemical identifiers include:

Molecular Formula and Stereochemical Configuration

This compound possesses the molecular formula C₂₂H₂₈O₄ (molecular weight 356.46 g/mol) with seven stereocenters governing its three-dimensional structure. Key stereochemical features include:

| Stereocenter | Configuration | Structural Impact |

|---|---|---|

| C8 | S | A-ring puckering |

| C10 | S | Methyl orientation |

| C13 | S | C/D ring junction |

| C17 | R | 17-hydroxyacetate positioning |

The SMILES notation :C[C@@]12[C@](C(CO)=O)(O)[C@H](C)C[C@@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)C3=CC2)=O

encodes the complete stereochemical architecture.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) at 110 K (CCDC 1557034) resolved this compound's solid-state structure:

Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.893 Å, b = 12.369 Å, c = 23.451 Å |

| Z-value | 4 |

| Density | 1.319 g/cm³ |

Key structural observations:

Comparative Structural Analysis with Classical Corticosteroids

This compound's structure diverges from prednisone and dexamethasone in three critical regions:

Structural Comparison Table

| Feature | This compound | Prednisone | Dexamethasone |

|---|---|---|---|

| C11 substitution | H | β-OH | β-OH |

| C17 side chain | Hydroxyacetyl | β-ketol | α-ketol + fluoromethyl |

| Δ⁹,¹¹ bond | Single bond | Double bond | Double bond |

| C16 substitution | R-methyl | H | α-methyl |

These modifications:

Δ⁹,¹¹ Double Bond: Conformational Implications

The absence of Δ⁹,¹¹ unsaturation induces significant conformational changes versus traditional steroids:

- C-ring puckering : Adopts half-chair conformation (θ = 42°) vs. envelope conformation (θ = 28°) in prednisone

- GR binding pocket :

- Membrane stabilization : Enhanced partitioning into lipid bilayers (logP 2.1 vs. 1.7 for prednisone) due to reduced polarity

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3 |

InChI Key |

ZYTXTXAMMDTYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway and Key Intermediates

The synthesis of this compound (17α,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione) centers on introducing its distinctive Δ9,11 unsaturation and 16α-methyl group. Source outlines a multi-step process beginning with 16α-methylprednisolone as the starting material. The critical steps include:

-

Epoxidation : Treatment of 16α-methylprednisolone with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at −20°C yields the 9β,11β-epoxide intermediate.

-

Dehydration : The epoxide undergoes acid-catalyzed dehydration using hydroiodic acid (HI) in acetic acid, selectively forming the Δ9,11 double bond. This step achieves >85% yield under optimized conditions.

-

Oxidation and Reduction : Sequential oxidation of the 11β-hydroxy group to a ketone (using Jones reagent) followed by stereoselective reduction (NaBH4 in THF) establishes the 11-dehydro configuration.

A key innovation lies in the use of tertiary amines (e.g., triethylamine) to stabilize reactive intermediates during epoxide ring-opening, minimizing side reactions.

Table 1: Comparison of Synthetic Routes for this compound

Process Optimization and Scalability

Industrial-scale production prioritizes solvent selection and catalytic efficiency . Source highlights the replacement of toluene with acetonitrile in dehydration steps, reducing environmental toxicity while maintaining reaction rates. Additionally, continuous flow chemistry has been adopted for the epoxidation step, enhancing reproducibility and throughput.

Critical quality control parameters include:

-

Chiral purity : HPLC analysis confirms >99% enantiomeric excess for the 16α-methyl group.

-

Residual solvents : Gas chromatography ensures levels of acetonitrile and toluene remain below ICH Q3C limits.

Polymorphic Form Preparation

Crystalline Form I

Form I, the thermodynamically stable polymorph, is essential for oral suspension formulations. Source details its preparation:

Table 2: Physicochemical Properties of this compound Polymorphs

Crystalline Form VII

Source describes Form VII as a metastable polymorph prepared via slow solvent evaporation :

-

Solvent System : this compound is dissolved in a 7:3 v/v mixture of acetone and water.

-

Evaporation : The solution is concentrated at 25°C under reduced pressure (200 mbar), yielding needle-like crystals within 72h.

Form VII exhibits higher aqueous solubility (0.62 mg/mL) but lower thermal stability, making it suitable for pediatric formulations requiring rapid dissolution.

Pharmaceutical Formulation Methods

Oral Suspension Composition

AGAMREE®, the commercial oral suspension, contains this compound Form I (40 mg/mL) in a palatable orange-flavored vehicle. Source and specify the excipient profile:

Table 3: AGAMREE® Oral Suspension Components

| Component | Function | Concentration (% w/w) | Source |

|---|---|---|---|

| This compound Form I | Active Ingredient | 4.0 | |

| Xanthan Gum | Suspending Agent | 0.3 | |

| Sucralose | Sweetener | 0.1 | |

| Sodium Benzoate | Preservative | 0.2 | |

| Dibasic Na Phosphate | Buffer | 0.28 |

The manufacturing process involves high-shear mixing to ensure homogeneity, followed by terminal sterilization through 0.22 μm filtration.

Dose Administration Protocol

As per Source, patients administer AGAMREE® using calibrated oral syringes:

-

Dose Calculation : For a 30 kg patient, the daily dose is 180 mg (4.5 mL of 40 mg/mL suspension).

-

Administration : The suspension is delivered toward the buccal mucosa to minimize first-pass metabolism.

Analytical Characterization

Chemical Reactions Analysis

Structural Determinants of Chemical Reactivity

Vamorolone’s chemical backbone includes three critical modifications (Fig. 1):

-

Δ9,11 double bond : Replaces the C11 hydroxyl group found in prednisolone, disrupting hydrogen bonding with Asn33 in the glucocorticoid receptor (GR) ligand-binding domain .

-

16α-methyl group : Enhances hydrophobic interactions with GR residues (e.g., Phe204, Leu201) .

-

C1-C2 double bond : Shared with prednisolone but positioned differently due to the Δ9,11 alteration .

Table 1: Key Structural Features Influencing Reactivity

Glucocorticoid Receptor (GR) Binding

-

Hydrogen Bond Disruption : The Δ9,11 double bond prevents formation of the canonical GR-ligand hydrogen bond between C11-OH and Asn33, altering allosteric communication to the AF-2 coregulator-binding surface .

-

Dimerization Capacity : this compound induces GR dimerization similarly to prednisolone (BRET assay: 85% vs. 88% dimerization) , but weakens coactivator binding (PGC1α affinity reduced by 60%) .

Mineralocorticoid Receptor (MR) Antagonism

-

This compound acts as a potent MR antagonist (IC50 = 2 nM) due to its Δ9,11 structure, which avoids conversion to active metabolites by 11β-HSD2 .

Enzymatic Resistance

This compound’s Δ9,11 double bond and lack of C11 hydroxyl group render it resistant to:

Table 2: Metabolic Stability Compared to Conventional Steroids

| Parameter | This compound | Prednisolone |

|---|---|---|

| 11β-HSD1 Substrate | No | Yes |

| 11β-HSD2 Substrate | No | Yes |

| Plasma Half-Life | 2.0–2.5 hours | 2.0–3.0 hours |

| Adrenal Suppression | 10-fold less | High |

Protein Stability

-

Thermal Denaturation : this compound-GR complexes exhibit lower thermal stability (Tm = 43.7°C) vs. prednisolone (Tm = 54.0°C) .

-

Hydrogen-Deuterium Exchange (HDX) : Increased deuterium uptake in AF-H and helix 3 regions indicates greater conformational flexibility, weakening coactivator binding .

Molecular Dynamics Simulations

-

AF-2 Dynamics : The Δ9,11 modification reduces rigidity in the pre-AF-H loop (RMSF = 1.7 Å vs. 1.2 Å for prednisolone), disrupting allosteric signaling .

Comparative Pharmacodynamics

Table 3: Transcriptional Activity Profiles

| Activity | This compound | Prednisolone |

|---|---|---|

| GR Transactivation | Partial agonist | Full agonist |

| GR Transrepression | Retained | Retained |

| MR Antagonism | Yes | No |

| NF-κB Inhibition | Yes | Yes |

Synthetic Considerations

While synthetic routes to this compound are proprietary, its structure derives from prednisolone via:

-

16α-Methylation : Added to enhance hydrophobic interactions .

-

C1-C2 Double Bond Retention : Maintained from prednisolone .

X-ray crystallography confirms its conformation (CCDC 1557034) , showing distinct C-ring geometry compared to prednisolone .

This compound’s dissociative properties arise from targeted structural modifications that alter hydrogen bonding, metabolic stability, and receptor dynamics. These changes decouple therapeutic anti-inflammatory effects from adverse glucocorticoid responses, offering a paradigm for designing safer steroidal drugs.

Scientific Research Applications

Introduction to Vamorolone

This compound is a novel synthetic steroid that has emerged as a promising treatment for Duchenne muscular dystrophy (DMD), a severe genetic disorder characterized by progressive muscle degeneration. Unlike traditional corticosteroids, this compound is classified as a "dissociative" steroid, which allows it to retain anti-inflammatory efficacy while minimizing common side effects associated with corticosteroid use. This article delves into the scientific applications of this compound, focusing on its efficacy, safety, and potential benefits in clinical settings.

Duchenne Muscular Dystrophy (DMD)

The primary application of this compound has been in the treatment of DMD. Recent studies have demonstrated its efficacy in improving muscle function and overall quality of life for affected individuals:

- Efficacy Studies : A randomized clinical trial involving boys aged 4 to 7 years showed that this compound at doses of 2 mg/kg and 6 mg/kg daily significantly improved motor function over a 24-week period compared to placebo and prednisone . The primary efficacy endpoint was measured using the Time to Stand Test (TTSTAND), with significant improvements noted in both treatment groups.

- Safety Profile : this compound has shown a reduced incidence of side effects compared to traditional corticosteroids. Notably, it does not appear to stunt growth or adversely affect bone health, which are common concerns with long-term corticosteroid use .

FDA Approval

In October 2023, this compound received FDA approval for the treatment of DMD, marking a significant milestone in therapeutic options for this condition. The approval was based on extensive clinical trials demonstrating its efficacy and safety compared to existing treatments .

Comparative Efficacy

A comparative analysis of this compound against prednisone highlights its advantages:

| Parameter | This compound | Prednisone |

|---|---|---|

| Efficacy in Muscle Function | Significant improvement | Significant improvement |

| Growth Impact | No stunting | Stunting observed |

| Bone Health | Maintained osteocalcin levels | Decreased osteocalcin levels |

| Adverse Effects | Fewer side effects | Common side effects present |

Case Study 1: Long-Term Efficacy

In an open-label extension trial lasting 30 months, patients treated with this compound exhibited sustained improvements in motor function without significant adverse effects. This study included a cohort of boys who had previously been untreated with corticosteroids, showcasing this compound's potential as a first-line therapy .

Case Study 2: Safety Monitoring

A comprehensive safety monitoring study evaluated blood constants and markers over the treatment duration. Results indicated that participants on this compound maintained normal growth patterns and had no significant liver or renal impairments, reinforcing its safety profile compared to traditional therapies .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The exact mechanism involves the activation of receptor-mediated signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Q & A

Q. What are the key considerations in designing randomized controlled trials (RCTs) for vamorolone in Duchenne muscular dystrophy (DMD)?

RCTs for this compound prioritize placebo and active comparator arms (e.g., prednisone) to meet FDA/EMA regulatory requirements. Sample sizes are calculated using historical prednisone trial data and this compound open-label studies, with stratification by age (4–7 years) and motor function baselines. Trials often use a two-period crossover design: initial 24-week placebo-controlled phase followed by crossover to this compound to assess long-term safety and efficacy . Primary endpoints include timed motor functions (e.g., time to stand [TTSTAND], 6-minute walk test [6MWT]), while safety endpoints track growth velocity, BMI, and bone turnover biomarkers.

Q. How does this compound’s dissociative mechanism differ from traditional corticosteroids?

this compound acts as a partial agonist of the glucocorticoid receptor (GR) and antagonist of the mineralocorticoid receptor (MR). Unlike prednisone/deflazacort, it maintains anti-inflammatory transrepression (e.g., NF-κB inhibition) while dissociating from transactivation pathways linked to adverse effects (e.g., insulin resistance, stunted growth). Preclinical data show it does not upregulate metabolic genes like FKBPL or suppress osteocalcin, reducing bone morbidities . MR antagonism may confer dual benefits in inflammation and cardiomyopathy, similar to eplerenone .

Q. What are the primary efficacy outcomes and statistical methods used in this compound trials?

Trials use mixed-model repeated measures (MMRM) to analyze motor outcomes (TTSTAND, 6MWT, North Star Ambulatory Assessment [NSAA]). For example, this compound 6 mg/kg/day showed a 0.052 rise/s in TTSTAND velocity vs. placebo (p < 0.001) at 24 weeks . Secondary endpoints include biomarker analysis (e.g., neutrophil-to-lymphocyte ratio, CK levels) and patient-reported outcomes (PODCI, TSQM), though the latter often lack significance due to high variability .

Advanced Research Questions

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models inform this compound dosing and biomarker response?

Exposure-response analyses link this compound plasma concentrations (AUC, Cmax) to early anti-inflammatory effects (e.g., IL-1β, CCL5 reduction) and QTc interval safety. Phase I/II data show supratherapeutic doses (6 mg/kg/day) achieve CNS penetration (~4x higher CSF:plasma ratio vs. prednisolone), correlating with gene expression changes in murine brain RNA-seq . PK/PD models are used to extrapolate dosing for broader age ranges (2–18 years) and indications (e.g., ulcerative colitis) .

Q. What contradictions exist between motor function outcomes and biomarker data in this compound studies?

While this compound 6 mg/kg/day matches prednisone in TTSTAND and 6MWT, it underperforms in time to climb (TTCLIMB) and run/walk velocity, suggesting dose- or muscle group-specific responses . Biomarker data, however, show comparable anti-inflammatory effects (e.g., CRP reduction) and superior bone safety (osteocalcin levels preserved). This disconnect may reflect differential GR activation thresholds in fast-twitch vs. slow-twitch muscles .

Q. How does this compound’s biodistribution profile impact CNS-related outcomes?

Unlike prednisolone/deflazacort, this compound is not a strong P-glycoprotein substrate, leading to CNS accumulation in mice (4x higher brain:plasma ratio). RNA-seq reveals broader transcriptional changes in the brain vs. deflazacort, potentially influencing neurobehavioral outcomes (e.g., anxiety/depression scores in PARS-III) . This raises questions about long-term neurocognitive effects in humans.

Q. What methodological challenges arise in long-term extension studies of this compound?

Open-label extensions (e.g., 30-month VBP15-LTE) rely on external comparators (natural history cohorts), introducing bias. For example, this compound-treated participants showed +3.86 percentile height gain vs. −1.88 with prednisone, but comparisons to untreated cohorts lack randomization . Missing data due to COVID-19 further complicate longitudinal analysis .

Q. How do crossover designs (placebo→this compound; prednisone→this compound) inform therapeutic switching?

In period 2 of the VISION-DMD trial, placebo→this compound groups achieved 80% of 6MWT improvement seen in continuous this compound groups by week 48. Prednisone→this compound crossover reversed growth stunting (height percentile +4.98 vs. prednisone, p = 0.02) and normalized bone biomarkers (CTX, P1NP) within 24 weeks, supporting this compound as a safer steroid-sparing agent .

Emerging Research Directions

Q. What preclinical evidence supports this compound’s potential in Becker muscular dystrophy (BMD)?

Phase II trials (NCT05166109) explore this compound’s dystrophin-enhancing effects in BMD. Murine models suggest it upregulates utrophin and reduces fibrosis, with superior safety vs. prednisone. Early data indicate improved cardiac function and muscle strength, potentially due to MR antagonism mitigating cardiomyopathy .

Q. How do transcriptomic profiles differentiate this compound from prednisolone in mdx mice?

RNA-seq of quadriceps shows this compound upregulates 45 inflammatory proteins (e.g., TNF-α, IL-6) shared with prednisolone but downregulates only 13 vs. 35 with prednisolone. This partial overlap suggests this compound’s dissociative activity spares metabolic pathways (e.g., PGC-1α), explaining reduced adiposity and growth delay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.